molecular formula C21H22N8O4 B11561187 4-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine

4-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine

Cat. No.: B11561187
M. Wt: 450.5 g/mol
InChI Key: LGXIRRMUPSJBKU-HYARGMPZSA-N
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Description

4-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine is a complex organic compound that features a triazine core, a morpholine ring, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine typically involves the condensation of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde with 2-morpholin-4-yl-phenylamine in an ethanol solution. The mixture is stirred under reflux for about an hour, and the resulting solution is left to crystallize, yielding red rod-shaped crystals .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The hydrazone linkage can be reduced to a hydrazine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products

    Oxidation: Conversion of the nitro group to an amine.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Introduction of new functional groups in place of the methoxy group.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can interfere with various biological pathways. Additionally, the nitro group can undergo reduction to form reactive intermediates that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

    4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine: Lacks the nitro group, which may affect its reactivity and biological activity.

    4-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.

Uniqueness

The presence of both the nitro and methoxy groups in 4-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C21H22N8O4

Molecular Weight

450.5 g/mol

IUPAC Name

2-N-[(E)-(2-methoxy-5-nitrophenyl)methylideneamino]-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H22N8O4/c1-32-18-8-7-17(29(30)31)13-15(18)14-22-27-20-24-19(23-16-5-3-2-4-6-16)25-21(26-20)28-9-11-33-12-10-28/h2-8,13-14H,9-12H2,1H3,(H2,23,24,25,26,27)/b22-14+

InChI Key

LGXIRRMUPSJBKU-HYARGMPZSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4

Origin of Product

United States

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